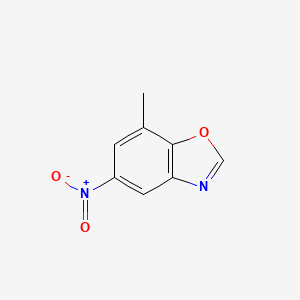

7-Methyl-5-nitro-benzooxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

7-methyl-5-nitro-1,3-benzoxazole |

InChI |

InChI=1S/C8H6N2O3/c1-5-2-6(10(11)12)3-7-8(5)13-4-9-7/h2-4H,1H3 |

InChI Key |

JMXKPJUBHMMFSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 7 Methyl 5 Nitro Benzooxazole

Foundational Cyclization Approaches to Substituted Benzooxazoles

The core of benzooxazole synthesis lies in the formation of the oxazole (B20620) ring fused to a benzene (B151609) ring. This is most commonly achieved through the cyclization of ortho-substituted phenols.

Synthesis from Precursor o-Aminophenols and Related Derivatives

The most prevalent and versatile method for constructing the benzooxazole core involves the use of o-aminophenols as key starting materials. chemicalbook.com These precursors contain the necessary amine and hydroxyl functionalities in an ortho arrangement, primed for cyclization. The general mechanism involves the condensation of the amino group with a suitable electrophile, followed by an intramolecular cyclization via the hydroxyl group to form the oxazole ring. rsc.org

A variety of reagents can be employed to react with the o-aminophenol. These include carboxylic acids and their derivatives (acyl chlorides, esters), aldehydes, and other carbonyl compounds. mdpi.comnih.gov The choice of reactant directly influences the substituent at the 2-position of the resulting benzooxazole. For instance, reaction with a carboxylic acid or its derivative will install an alkyl or aryl group corresponding to the R-group of the acid at the C2 position.

The reaction conditions for these cyclizations can vary widely, from strongly acidic environments at high temperatures to milder, metal-catalyzed processes. rsc.orgacs.org Modern synthetic protocols often focus on developing more environmentally friendly and efficient methods, utilizing catalysts that can be easily recovered and reused. organic-chemistry.orgnih.gov

Condensation Reactions with Carboxylic Acid Precursors and Aldehyde Derivatives

The condensation of o-aminophenols with carboxylic acids or their derivatives is a classic and widely used method for synthesizing 2-substituted benzooxazoles. mdpi.comresearchgate.net This reaction typically requires acidic conditions and often high temperatures to drive the dehydration and cyclization process. Polyphosphoric acid (PPA) is a common reagent used to facilitate this transformation.

| Precursor Combination | Catalyst/Reagent | Resulting Benzooxazole | Reference |

| o-Aminophenol and Carboxylic Acid | Polyphosphoric Acid (PPA) | 2-Substituted Benzooxazole | researchgate.net |

| o-Aminophenol and Aldehyde | Oxidizing Agent (e.g., DDQ, MnO2) | 2-Substituted Benzooxazole | ijpbs.com |

| o-Aminophenol and Aldehyde | Samarium triflate | 2-Substituted Benzooxazole | organic-chemistry.org |

| o-Aminophenol and β-Diketones | Brønsted acid and CuI | 2-Substituted Benzoxazoles | organic-chemistry.orgwjpsonline.com |

Targeted Synthesis of Nitro-Substituted Benzooxazoles

The introduction of a nitro group onto the benzooxazole ring is a key step in the synthesis of 7-Methyl-5-nitro-benzooxazole. This can be achieved either by direct nitration of a pre-formed benzooxazole or by using a nitro-substituted precursor in the initial cyclization.

Direct Nitration Strategies on Benzooxazole Scaffolds

Direct nitration of the benzooxazole ring system is a common method for introducing a nitro group. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. globalresearchonline.netresearchgate.net The position of nitration is directed by the existing substituents on the benzene ring and the electronic nature of the oxazole ring itself. Generally, nitration of an unsubstituted benzoxazole (B165842) preferentially occurs at the C6-position. globalresearchonline.netresearchgate.net Therefore, to achieve the desired 5-nitro substitution for the target molecule, the directing effects of the methyl group at position 7 must be considered. The presence of the methyl group, an ortho-, para-director, would likely influence the regioselectivity of the nitration.

Synthesis from o-Nitrophenol Derivatives and Amines/Alcohols

An alternative and often more regioselective approach involves starting with an appropriately substituted o-nitrophenol. For the synthesis of this compound, a suitable starting material would be 2-amino-4-nitro-6-methylphenol. The nitro group is already in the desired position, avoiding potential issues with regioselectivity during a separate nitration step.

The synthesis of 2-substituted benzooxazoles from o-nitrophenols can be achieved through reductive cyclization. acs.org In this process, the nitro group is reduced to an amino group in situ, which then condenses with a suitable coupling partner, such as an aldehyde or an alcohol, to form the benzooxazole ring. acs.orgrsc.org Iron-catalyzed hydrogen transfer reactions have been shown to be effective for this transformation, offering a greener alternative to traditional methods. acs.org For instance, the reaction of an o-nitrophenol with a benzylic alcohol in the presence of an iron catalyst can yield a 2-arylbenzoxazole. acs.org Similarly, elemental sulfur and DABCO can promote the reductive coupling and annulation of o-nitrophenols with benzaldehydes. organic-chemistry.org

| Starting Material | Reagent | Product | Reference |

| o-Nitrophenol and Benzylic Alcohol | Iron Catalyst | 2-Arylbenzoxazole | acs.org |

| o-Nitrophenol and Benzaldehyde | Sulfur and DABCO | 2-Arylbenzoxazole | organic-chemistry.org |

| 2-Nitrophenol (B165410) Derivatives and Aldehydes | FeCl3·6H2O and Sulfur | 2-Substituted Benzoxazoles | jst.vn |

Regioselective Introduction and Modification of the Methyl Moiety at Position 7

The precise placement of the methyl group at the 7-position is critical for the synthesis of the target compound. This can be accomplished either by starting with a precursor that already contains the methyl group in the correct position or by introducing it at a later stage through a regioselective reaction.

Starting with a pre-methylated precursor, such as 2-amino-6-methylphenol, and then performing the nitration and subsequent cyclization is a common strategy. This approach ensures the methyl group is located at the C7 position of the final benzooxazole.

Alternatively, methods for the direct and regioselective functionalization of the C-H bond at the 7-position of a pre-formed benzooxazole ring are being explored. While challenging, the development of directing groups that can facilitate metal-catalyzed C-H activation at a specific position offers a potential route. For example, the benzoxazole moiety itself can act as a directing group in certain reactions, although this is more commonly observed for substitutions on adjacent side chains rather than on the benzene ring itself. acs.orglookchem.com The introduction of a methyl group at the 7-position of a pre-existing benzoxazole would likely require a multi-step sequence involving the introduction of a functional group at that position which can then be converted to a methyl group.

Advanced Synthetic Protocols and Green Chemistry Applications

Recent advancements in synthetic chemistry have provided more sophisticated and environmentally benign methods for constructing the benzoxazole core. These include metal-catalyzed reactions, electrochemical synthesis, and mechanochemical approaches, which often offer milder reaction conditions, higher atom economy, and reduced waste. acs.orgresearchgate.net

Metal-catalyzed reactions are pivotal in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. Various metals, including palladium, copper, and iron, have been employed to catalyze the synthesis of benzoxazoles. rsc.org

One common strategy involves the intramolecular cyclization of ortho-substituted anilides. acs.org For instance, the synthesis of 2-arylbenzoxazoles has been achieved through iron-catalyzed reactions of o-nitrophenols with benzylic alcohols. This method is notable for its cascade process involving alcohol oxidation, nitro group reduction, condensation, and dehydrogenation without the need for external oxidants or reducing agents. acs.org The reaction tolerates a variety of functional groups, including methyl and nitro groups. acs.orgorganic-chemistry.org

Copper-catalyzed methods are also prevalent. They can facilitate the cyclization of N-(2-halophenyl)benzamides to form benzoxazoles. organic-chemistry.org The use of copper(II) ferrite (B1171679) nanoparticles as a recyclable catalyst highlights the green chemistry aspect of this approach. organic-chemistry.org Additionally, copper can mediate the condensation of 2-aminophenols with various substrates. organic-chemistry.org

Palladium catalysts are effective for the synthesis of 2-substituted benzoxazoles, often proceeding via oxidative coupling reactions. rsc.org These reactions can be performed under relatively mild conditions and demonstrate broad substrate scope. rsc.org

A general scheme for the synthesis of a nitro-substituted benzoxazole, which can be adapted for this compound, involves the reductive cyclization of a substituted 2-nitrophenol with an aldehyde.

Table 1: Comparison of Metal Catalysts in Benzoxazole Synthesis

| Catalyst System | Substrates | Key Advantages | Reference |

|---|---|---|---|

| Iron-based | o-Nitrophenols and benzylic alcohols | Cascade reaction, no external oxidants/reductants | acs.org |

| Copper(II) ferrite nanoparticles | N-(2-halophenyl)benzamides | Recyclable catalyst, sustainable | organic-chemistry.org |

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods. By using electric current as a reagent, it often avoids the need for stoichiometric chemical oxidants or reductants, thus minimizing waste. rsc.org

A notable electrochemical method for benzoxazole synthesis involves the oxidation of anilides. rsc.orgnih.gov This approach can be direct, reagent-free, and utilizes inexpensive electrode materials. rsc.org The reaction proceeds through the formation of an amidyl radical intermediate which then undergoes intramolecular cyclization. rsc.org While various functional groups are tolerated, the specific application to this compound would depend on the electrochemical stability of the nitro group. nih.govrsc.org

Another innovative electrochemical technique is the "ex-cell" synthesis, which uses an electrochemically generated hypervalent iodine reagent. acs.orgosi.lv This method is compatible with a wide array of redox-sensitive functional groups, making it potentially suitable for the synthesis of complex benzoxazoles. acs.orgosi.lv The mediator can also be recovered and reused, adding to the sustainability of the process. osi.lv

Table 2: Key Features of Electrochemical Benzoxazole Synthesis

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Direct anilide oxidation | Anilides | Reagent-free, sustainable, forms amidyl radical intermediate | rsc.org |

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., ball milling), is a rapidly growing field in green chemistry. researchgate.net These solvent-free or low-solvent methods can lead to shorter reaction times, reduced waste, and sometimes, novel reactivity compared to solution-based synthesis. researchgate.netmdpi.com

The mechanochemical synthesis of benzoxazoles has been successfully demonstrated. For instance, 2-anilinobenzoxazoles can be synthesized in a one-pot reaction from anilines, carbon disulfide, and 2-aminophenol (B121084) under solvent-free ball-milling conditions. researchgate.net This protocol is advantageous due to the absence of a need to isolate the isothiocyanate intermediate and its short reaction time. researchgate.net

Mechanochemical methods have also been applied to the synthesis of various other heterocyclic compounds, indicating the broad applicability of this technique. rsc.orgrsc.org The synthesis of benzoxazoles from 2-aminophenols and aldehydes can be promoted by mechanochemical means, often with high efficiency and environmental benefits. researchgate.net

Table 3: Advantages of Mechanochemical Benzoxazole Synthesis

| Starting Materials | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Anilines, CS₂, 2-aminophenol | Ball-milling, solvent-free | One-pot, no intermediate separation, short reaction time | researchgate.net |

Optimization of Synthetic Pathways for Enhanced Yield and Efficiency

The optimization of synthetic routes for compounds like this compound is crucial for both laboratory-scale research and potential industrial applications. This involves a systematic study of reaction parameters to maximize product yield and purity while minimizing costs and environmental impact.

A general approach to synthesizing 5-nitro-2-arylbenzoxazoles starts with the reaction of a 2-amino-4-nitrophenol (B125904) with an appropriate aldehyde. nih.gov The subsequent reduction of the nitro group, if needed for further derivatization, is a critical step. nih.gov For the synthesis of this compound, a key precursor would be 2-amino-6-methyl-4-nitrophenol.

Optimization strategies often focus on:

Catalyst Selection: As detailed in section 2.4.1, the choice of metal catalyst can significantly impact yield and reaction conditions. rsc.org Comparing different catalysts, such as those based on iron, copper, or palladium, is a common optimization step. acs.orgorganic-chemistry.org

Reaction Conditions: Parameters such as solvent, temperature, reaction time, and the nature of any additives or bases are systematically varied to find the optimal settings. For example, in the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes, the choice of solvent and catalyst can dramatically affect the outcome. rsc.orgnih.gov

Green Chemistry Principles: Incorporating principles of green chemistry, such as using recyclable catalysts, solvent-free conditions, or less hazardous reagents, is a key aspect of modern synthetic optimization. nih.gov The use of Brønsted acidic ionic liquids or magnetic nanoparticle-supported catalysts are examples of such strategies that can lead to high yields and easy catalyst recovery. rsc.org

For instance, the synthesis of 2-benzyl-5-nitrobenzo[d]oxazole has been reported with a 65% yield through a reaction involving a nitro-substituted aminophenol, demonstrating the feasibility of incorporating a nitro group. mdpi.com Further optimization of this type of reaction for the 7-methyl substituted analogue would involve fine-tuning the reaction conditions to enhance the yield.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Arylbenzoxazoles |

| o-Nitrophenols |

| Benzylic alcohols |

| N-(2-halophenyl)benzamides |

| 2-Aminophenols |

| Aldehydes |

| Anilides |

| ortho-Iminophenols |

| 2-Anilinobenzoxazoles |

| Carbon disulfide |

| Isothiocyanate |

| 5-Nitro-2-arylbenzoxazoles |

| 2-Amino-4-nitrophenol |

| 2-Amino-6-methyl-4-nitrophenol |

| 2-Benzyl-5-nitrobenzo[d]oxazole |

| Brønsted acidic ionic liquids |

| Iron |

| Copper |

Comprehensive Spectroscopic Characterization of 7 Methyl 5 Nitro Benzooxazole

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound. The vibrational modes of 7-Methyl-5-nitro-benzooxazole are determined by the collective motions of its constituent atoms.

The vibrational spectrum of this compound can be understood by considering the characteristic frequencies of its core components: the benzoxazole (B165842) ring, the methyl group, and the nitro group. Based on studies of similar molecules, the following assignments for the fundamental vibrational modes are anticipated. esisresearch.orgorientjchem.orgesisresearch.org

Nitro Group Vibrations: The nitro (NO₂) group is expected to exhibit strong and characteristic absorptions. The asymmetric stretching vibration (νₐₛ NO₂) typically appears in the region of 1500–1620 cm⁻¹, while the symmetric stretching vibration (νₛ NO₂) is found in the 1300–1390 cm⁻¹ range. esisresearch.orgorientjchem.org For instance, in 5-nitro-1,3-benzodioxole, the asymmetric and symmetric NO₂ stretches are observed at 1609 cm⁻¹ (IR) and 1430 cm⁻¹ (Raman) respectively. orientjchem.org Deformation modes of the NO₂ group are expected at lower frequencies. esisresearch.org

Benzoxazole Ring Vibrations: The vibrations of the benzoxazole ring system involve complex couplings of C-C, C-N, C-O, and C-H bonds.

C=N Stretching: The C=N stretching vibration within the oxazole (B20620) ring is anticipated in the 1500–1670 cm⁻¹ region. esisresearch.org

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage in the oxazole ring are expected in the ranges of 1150-1250 cm⁻¹ and 1000-1075 cm⁻¹, respectively. esisresearch.orgorientjchem.org In 5-nitro-2-(4-nitrobenzyl) benzoxazole, the asymmetric C-O-C stretch is assigned at 1144 cm⁻¹ in the IR spectrum. esisresearch.org

Aromatic C-H Stretching: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. nih.gov

Ring Breathing Modes: The "ring breathing" mode, a symmetric stretching of the entire ring, is also expected, though its intensity and position can be sensitive to substitution. uantwerpen.be

Methyl Group Vibrations: The methyl (CH₃) group attached to the benzene (B151609) ring will have its own characteristic vibrations.

C-H Stretching: Asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 2900–3000 cm⁻¹ region. uantwerpen.be

Bending Vibrations: Asymmetric and symmetric bending vibrations (scissoring) are anticipated around 1450 cm⁻¹ and 1380 cm⁻¹, respectively. uantwerpen.be Rocking and twisting modes appear at lower frequencies. uantwerpen.be

A hypothetical assignment of the major vibrational modes for this compound is presented in the table below, based on data from related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Anticipated Intensity (IR) | Anticipated Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Medium |

| Methyl C-H Asymmetric Stretch | ~2960 | Medium | Medium |

| Methyl C-H Symmetric Stretch | ~2870 | Medium to Weak | Medium |

| C=N Stretch | 1500 - 1670 | Medium to Strong | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1620 | Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium | Strong |

| Methyl Asymmetric Bend | ~1450 | Medium | Medium |

| NO₂ Symmetric Stretch | 1300 - 1390 | Strong | Strong |

| Methyl Symmetric Bend | ~1380 | Medium | Medium |

| C-O-C Asymmetric Stretch | 1150 - 1250 | Strong | Weak |

| C-O-C Symmetric Stretch | 1000 - 1075 | Medium | Medium |

A precise assignment of vibrational modes requires a Potential Energy Distribution (PED) analysis, which is typically performed using computational methods like Density Functional Theory (DFT). esisresearch.orguantwerpen.beuantwerpen.be PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. For complex molecules like this compound, many vibrational modes are not pure but are mixtures of several types of motion.

For example, a PED analysis of a related benzoxazole derivative might reveal that a band in the 1400-1500 cm⁻¹ region has contributions from both aromatic C=C stretching and methyl group bending, making a simple visual assignment challenging. While a specific PED analysis for this compound is not available in the literature reviewed, studies on similar compounds consistently utilize PED to achieve reliable vibrational assignments. esisresearch.orguantwerpen.beuantwerpen.be Such an analysis would be crucial for a definitive understanding of the vibrational spectrum of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Techniques

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns provide detailed information about the electronic environment and connectivity of atoms.

The ¹H and ¹³C NMR spectra of this compound would provide key information for its structural confirmation. The expected chemical shifts can be predicted based on the effects of the various functional groups on the benzoxazole core. ucl.ac.uksigmaaldrich.com

¹H NMR:

Aromatic Protons: The protons on the benzene ring are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nitro group at the 5-position will deshield the adjacent protons (H-4 and H-6), causing them to appear at a lower field (higher ppm) than they would in an unsubstituted benzoxazole. The methyl group at the 7-position is electron-donating and would slightly shield the adjacent proton (H-6).

Methyl Protons: The protons of the methyl group at the 7-position would appear as a singlet in the upfield region, likely around δ 2.4-2.6 ppm.

Oxazole Proton: The proton at the 2-position of the oxazole ring (if present, depending on substitution at C2) would typically appear in the δ 8.0-8.5 ppm region.

¹³C NMR:

Aromatic Carbons: The carbon atoms of the benzene ring are expected to appear in the range of δ 110-155 ppm. The carbon attached to the nitro group (C-5) and the carbons of the oxazole ring (C-3a and C-7a) would be significantly deshielded. The carbon bearing the methyl group (C-7) would be shifted to a lower field compared to an unsubstituted carbon.

Methyl Carbon: The carbon of the methyl group would resonate in the upfield region, typically around δ 20-25 ppm.

Oxazole Carbons: The C-2 carbon of the oxazole ring is highly deshielded and would likely appear above δ 150 ppm.

The following table provides hypothetical ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from related structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-2 | 8.0 - 8.5 | - |

| H-4 | 8.0 - 8.5 | - |

| H-6 | 7.5 - 8.0 | - |

| CH₃ | 2.4 - 2.6 | - |

| C-2 | - | >150 |

| C-3a | - | ~140-150 |

| C-4 | - | ~120-130 |

| C-5 | - | ~140-150 |

| C-6 | - | ~115-125 |

| C-7 | - | ~130-140 |

| C-7a | - | ~145-155 |

| CH₃ | - | 20 - 25 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons on the benzene ring that are ortho to each other (e.g., between H-4 and H-6, if H-5 were present). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. sdsu.edu This would allow for the direct assignment of the carbon signals for all protonated carbons (the aromatic CH groups and the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, correlations would be expected from the methyl protons to C-6, C-7, and C-7a, and from the aromatic protons to various carbons in the benzene and oxazole rings. These long-range correlations would be definitive in confirming the substitution pattern. researchgate.netrjraap.comipb.pt

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes such as conformational changes or the interconversion of isomers that occur on the NMR timescale. ipb.pt For a relatively rigid molecule like this compound, significant conformational dynamics are not expected at room temperature. However, if there were any restricted rotation, for example, involving a bulky substituent at the 2-position, VT-NMR could be employed to determine the energy barrier for this rotation. At low temperatures, the exchange between different conformers might slow down, leading to the appearance of separate signals for each conformer. Conversely, at higher temperatures, rapid exchange would lead to averaged signals. While no specific VT-NMR studies on this compound have been reported, this technique remains a valuable tool for investigating the dynamic behavior of substituted benzoxazoles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. While direct mass spectrometric data for this compound is not extensively published, analysis of its isomers and related nitroaromatic benzoxazoles provides a robust framework for understanding its behavior under mass spectrometric conditions. The nominal molecular weight of this compound (C₈H₆N₂O₃) is 178 g/mol . Electron ionization mass spectrometry (EI-MS) of the isomeric compound 2-methyl-6-nitrobenzoxazole (B181781) shows a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 178, confirming the molecular weight. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula from its exact mass. uni-rostock.debioanalysis-zone.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound, the elemental composition is C₈H₆N₂O₃. The calculated monoisotopic mass, based on the most abundant isotopes of each element, can be precisely determined. This high-precision measurement is a key first step in the positive identification of the compound in a complex matrix. hilarispublisher.comlabmanager.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₃ |

| Nominal Mass | 178 Da |

| Calculated Monoisotopic Mass | 178.03784 Da |

The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that is characteristic of its structure. db-thueringen.de For this compound, the fragmentation pattern under electron ionization is predicted to be influenced by the stability of the benzoxazole ring and the presence of the nitro and methyl substituents. The mass spectrum of the isomer 2-methyl-6-nitrobenzoxazole shows the molecular ion at m/z 178 and a prominent fragment ion (base peak) at m/z 104. nih.gov

This suggests a primary fragmentation pathway involving the loss of the nitro group (NO₂, 46 Da) and subsequent cleavage of the heterocyclic ring. A plausible fragmentation pathway is proposed:

Loss of Nitrogen Dioxide (NO₂): The molecular ion (m/z 178) first undergoes the loss of a nitro radical (•NO₂), a common fragmentation for aromatic nitro compounds, to yield an ion at m/z 132. [M]⁺• → [M - NO₂]⁺ + •NO₂ (m/z 178) → (m/z 132)

Loss of Carbon Monoxide (CO): The resulting [M - NO₂]⁺ ion can then lose a molecule of carbon monoxide, a characteristic fragmentation of many heterocyclic ring systems, to produce the stable ion at m/z 104. nist.gov [M - NO₂]⁺ → [M - NO₂ - CO]⁺ + CO (m/z 132) → (m/z 104)

Alternative Pathway (Loss of Nitric Oxide): Another common pathway for nitroaromatics is the loss of nitric oxide (NO, 30 Da) followed by the loss of a carbonyl group (CO, 28 Da). [M]⁺• → [M - NO]⁺• + NO → [M - NO - CO]⁺• (m/z 178) → (m/z 148) → (m/z 120)

| m/z | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 178 | [C₈H₆N₂O₃]⁺• (Molecular Ion) | - |

| 148 | [C₈H₆NO₂]⁺• | NO |

| 132 | [C₈H₆NO]⁺ | NO₂ |

| 120 | [C₇H₆N]⁺• | NO + CO |

| 104 | [C₇H₆N]⁺ | NO₂ + CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic structure of the benzoxazole core, modified by the electron-withdrawing nitro group and the electron-donating methyl group.

The benzoxazole system itself exhibits characteristic π→π* transitions. The introduction of a nitro group, a powerful chromophore, typically results in a bathochromic (red) shift of the absorption bands and can introduce a new n→π* transition associated with the non-bonding electrons of the oxygen atoms in the nitro group. lew.ro Theoretical studies on nitro-substituted benzoxazoles indicate that the nitro group significantly influences the electronic absorption spectrum, shifting the absorption to longer wavelengths. researchgate.net For comparison, nitrobenzene (B124822) in ethanol (B145695) shows a strong absorption peak at approximately 258 nm. photochemcad.com The UV spectrum of 2-(p-nitrobenzyl)benzoxazole, a related compound, was recorded in ethanol and showed absorption in the UV range. esisresearch.org Based on these related structures, the expected UV-Vis absorption characteristics for this compound are summarized below.

| Electronic Transition | Expected Wavelength (λmax) Region | Description |

|---|---|---|

| π→π | ~250-320 nm | High-intensity absorption bands associated with the conjugated aromatic and heterocyclic system. |

| n→π | >320 nm | Lower-intensity absorption band, characteristic of the nitro group chromophore. |

Advanced Spectroscopic Probes: Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide fingerprint-like spectra of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. optica.orgnih.gov While no specific SERS studies on this compound have been reported, the technique is well-established for the detection of other nitroaromatic compounds, such as explosives and pollutants. nih.govacs.org

The SERS enhancement allows for the detection of analytes at extremely low concentrations. mdpi.com The SERS spectrum of this compound would be expected to show significant enhancement of vibrations associated with the nitro group and the benzoxazole ring system, particularly those modes that are in close proximity to the metal surface. The symmetric and asymmetric stretching vibrations of the nitro group are particularly strong in Raman and SERS spectra and are highly characteristic. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) Region | Comments |

|---|---|---|

| Symmetric NO₂ Stretch | 1330 - 1350 | Typically a very strong and characteristic band in SERS for nitroaromatics. nih.gov |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Another key indicator of the nitro group. |

| Benzoxazole Ring Breathing | ~800 - 1000 | Vibrations involving the entire ring structure, often enhanced in SERS. |

| C-H Aromatic Stretch | ~3000 - 3100 | Stretching vibrations of the hydrogens on the benzene ring. |

| C-N Stretch | ~1200 - 1250 | Stretching vibration of the carbon-nitrogen bond. |

The application of SERS could therefore serve as a powerful tool for the trace detection and identification of this compound in various matrices.

Computational and Theoretical Investigations of 7 Methyl 5 Nitro Benzooxazole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental to modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular properties. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules. Ab initio methods, such as Hartree-Fock, provide a foundational, albeit less correlated, approach. These methods are instrumental in predicting the behavior of 7-Methyl-5-nitro-benzooxazole at the atomic and electronic levels.

The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the equilibrium structure—by finding the minimum energy conformation on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

The optimization process would reveal the planarity of the fused benzoxazole (B165842) ring system and the orientation of the methyl and nitro substituent groups. Theoretical calculations on similar structures, like 2-methyl-5,7-dinitrobenzo[d]oxazole, have been performed to establish stable structures, indicating that such computations are standard for this class of compounds . The resulting optimized geometry is crucial as it serves as the basis for all subsequent property calculations.

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is illustrative of the type of data obtained from geometry optimization and does not represent actual calculated values.

| Parameter | Predicted Value |

|---|---|

| C-C bond length (benzene ring) | ~1.39 - 1.41 Å |

| C-N bond length (oxazole ring) | ~1.38 Å |

| C-O bond length (oxazole ring) | ~1.37 Å |

| N-O bond length (nitro group) | ~1.22 Å |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating potential for significant intramolecular charge transfer . For this compound, the analysis would likely show the HOMO density localized over the electron-rich benzoxazole ring system, while the LUMO density would be concentrated on the electron-withdrawing nitro group. This distribution facilitates electronic transitions and is fundamental to understanding the molecule's UV-Vis absorption characteristics.

Table 2: Frontier Molecular Orbital Properties (Illustrative) This table illustrates the typical outputs of an FMO analysis.

| Property | Description | Predicted Outcome for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A negative value, indicating the ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A less negative or positive value, indicating electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A relatively small gap, suggesting high reactivity due to the nitro group. |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule . It provides a chemically intuitive picture of bonding by translating the complex molecular wavefunctions into localized Lewis-like structures (bonds and lone pairs).

For this compound, NBO analysis would quantify the stability arising from electron delocalization from the oxygen and nitrogen lone pairs of the oxazole (B20620) ring into the antibonding orbitals of the aromatic system. Furthermore, it would detail the strong stabilizing interactions involving the electron-withdrawing nitro group. The analysis calculates the second-order perturbation energy (E(2)), which indicates the magnitude of donor-acceptor interactions. Higher E(2) values signify stronger interactions and greater molecular stability. Such analysis has been applied to related benzoxazole and benzothiazole (B30560) derivatives to understand intramolecular charge transfer .

Molecular Electrostatic Potential (MEP) mapping is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution from a molecule's electrons and nuclei, providing a visual guide to its electrostatic potential .

In the MEP map of this compound, distinct regions of color would indicate different potentials:

Red/Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. These would be located around the electronegative oxygen atoms of the nitro group and the oxygen atom in the oxazole ring.

Blue: Regions of positive potential, electron-deficient, which are susceptible to nucleophilic attack. These would be found around the hydrogen atoms and potentially near the carbon atom attached to the nitro group.

This visual representation is crucial for understanding how the molecule interacts with other reagents and biological macromolecules .

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.

Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies for this compound would correspond to specific molecular motions, such as C-H stretching, N-O stretching of the nitro group, and ring breathing modes. The calculated spectrum can be compared with experimental FT-IR and FT-Raman data to confirm the molecular structure and assign spectral bands. Such theoretical studies are common for substituted benzoxazoles .

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict NMR chemical shifts (¹H and ¹³C). Theoretical chemical shifts for this compound would be calculated relative to a standard (e.g., Tetramethylsilane, TMS). This allows for a direct comparison with experimental NMR spectra, aiding in the assignment of signals to specific nuclei within the molecule.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum or with an implicit solvent, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its behavior in a specific solvent, such as water or an organic solvent. This would reveal information about its solvation structure and dynamics. Furthermore, MD simulations are essential for studying the interaction of the molecule with biological targets, such as proteins or DNA. By simulating the molecule within the active site of a receptor, researchers can assess the stability of the complex, identify key intermolecular interactions (like hydrogen bonds), and calculate binding free energies, which are crucial in drug design .

Conformational Flexibility and Dynamic Behavior in Simulated Environments

Computational studies are crucial for understanding the three-dimensional structure and dynamic nature of molecules like this compound. The conformational landscape of this molecule is primarily defined by the orientation of the nitro (NO₂) and methyl (CH₃) groups relative to the planar benzoxazole ring system.

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine the most stable conformation. For benzoxazole derivatives, the fused ring system is generally planar. The primary conformational flexibility in this compound would arise from the rotation of the nitro group around the C-N bond. This rotation is not entirely free; a significant energy barrier must be overcome due to steric hindrance and electronic effects. The planarity of the nitro group with the aromatic ring is favored as it maximizes π-conjugation, which contributes to the molecule's stability. Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule in various environments, showing how interactions with solvent molecules or changes in temperature can influence the rotational freedom of the substituent groups and the slight puckering of the rings.

Intermolecular Interactions in Solvated Systems

The behavior of this compound in a solution is governed by its interactions with solvent molecules. The nature of these intermolecular forces depends on the solvent's properties (polar vs. nonpolar, protic vs. aprotic).

In Polar Protic Solvents (e.g., water, ethanol): The oxygen atoms of the nitro group, with their partial negative charges, can act as hydrogen bond acceptors, forming hydrogen bonds with the solvent's hydroxyl groups. The benzoxazole ring's nitrogen and oxygen atoms can also participate in such interactions.

In Polar Aprotic Solvents (e.g., DMSO, acetone): Strong dipole-dipole interactions are expected between the polar this compound molecule and the solvent molecules.

In Nonpolar Solvents (e.g., hexane, toluene): Weaker van der Waals forces, specifically London dispersion forces, will be the predominant intermolecular interactions.

Molecular dynamics simulations are instrumental in mapping these interactions, providing a detailed picture of the solvent shell around the molecule and calculating the average interaction energies, which helps in understanding its solubility and reactivity in different media.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the structural features of a molecule with its physicochemical properties. While specific QSPR models for this compound are not extensively documented, models for nitroaromatic compounds are used to predict properties like toxicity, mutagenicity, and reactivity.

The development of a QSPR model involves calculating a set of molecular descriptors that numerically represent the molecule's structure. These descriptors are then correlated with experimental properties using statistical methods like multiple linear regression. For this compound, relevant descriptors would fall into several categories:

Constitutional: Molecular Weight, number of nitrogen and oxygen atoms.

Topological: Wiener index, Balaban index (describing molecular branching).

Quantum-Chemical: HOMO/LUMO energies, dipole moment, atomic charges.

Geometrical: Molecular surface area, molecular volume.

These descriptors can be used to predict various properties. For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with the electron affinity and mutagenicity of nitroaromatic compounds. The topological polar surface area (TPSA) is a good predictor of a molecule's ability to permeate cell membranes.

Table 1: Selected Molecular Descriptors for this compound and Their Potential Property Correlations

| Descriptor Category | Descriptor Example | Calculated Value | Potential Correlated Property |

| Constitutional | Molecular Weight | 178.14 g/mol | General physical properties |

| Topological | Topological Polar Surface Area (TPSA) | 71.9 Ų | Bioavailability, Membrane Permeability |

| Electronic | Dipole Moment | (Predicted) ~4-6 D | Polarity, Solubility in polar solvents |

| Quantum-Chemical | LUMO Energy | (Predicted) Negative value | Electron affinity, Mutagenicity |

| Electronic | XLogP3-AA | 2.0 | Lipophilicity, Pharmacokinetics |

Note: Calculated values are based on computational chemistry software and databases like PubChem. Specific predicted values for dipole moment and LUMO energy would require dedicated calculations.

Analysis of Reactivity Indices and Fukui Functions

Conceptual DFT provides powerful tools to analyze and predict the chemical reactivity of molecules. Reactivity indices like chemical potential, hardness, softness, and electrophilicity, along with Fukui functions, help identify the most reactive sites within a molecule.

The Fukui function, , indicates the change in electron density at a point when the total number of electrons in the system changes. It helps to distinguish between sites susceptible to different types of attacks:

: For nucleophilic attack (where the molecule accepts an electron).

: For electrophilic attack (where the molecule donates an electron).

: For radical attack.

For this compound, the electron-withdrawing nitro group significantly influences the electronic distribution. It deactivates the benzene (B151609) ring towards electrophilic attack, particularly at the ortho and para positions relative to it, and makes the ring more susceptible to nucleophilic attack. The electron-donating methyl group has an opposing, albeit weaker, effect.

Calculations would likely show that the carbon atoms of the benzene ring, especially those near the strongly deactivating nitro group, have the highest values, indicating them as the primary sites for nucleophilic attack. Conversely, the oxygen and nitrogen atoms of the benzoxazole ring and the methyl group would be potential sites for electrophilic attack, possessing higher values. The presence of the nitro group can lead to low or even negative Fukui function values on certain atoms, indicating a lack of reactivity at those sites.

Table 2: Predicted Reactive Sites in this compound based on Fukui Functions

| Atom/Region | Predicted Fukui Function | Type of Attack Favored | Rationale |

| Carbon atoms on the benzene ring | High | Nucleophilic | Strong electron withdrawal by the NO₂ group. |

| Oxygen atoms of the NO₂ group | High | Electrophilic | High electron density and lone pairs. |

| Nitrogen atom of the oxazole ring | Moderate | Electrophilic | Lone pair availability. |

| Carbon of the methyl group | Low reactivity | N/A | Generally less reactive site. |

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Organic molecules with significant charge asymmetry, often found in donor-acceptor systems, can exhibit nonlinear optical (NLO) properties. These materials have applications in technologies like optical data storage and processing. The this compound molecule contains features that suggest potential NLO activity: the benzoxazole ring system can act as a π-conjugated bridge, the methyl group is a weak electron donor, and the nitro group is a strong electron acceptor.

Theoretical calculations, typically using DFT, can predict NLO properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. A large value for the first hyperpolarizability (β) is indicative of a strong second-order NLO response. The presence of the nitro group is known to enhance the NLO properties of aromatic systems due to its strong electron-attracting character. Computational studies on similar benzoxazole structures have shown that the arrangement and nature of substituent groups are critical in determining the magnitude of the NLO response.

Table 3: Predicted NLO Properties of this compound

| NLO Property | Description | Predicted Magnitude |

| Polarizability (α) | Measure of the distortion of the electron cloud by an electric field. | Moderate |

| First Hyperpolarizability (β) | Measure of the second-order NLO response. | Potentially significant |

| Second Hyperpolarizability (γ) | Measure of the third-order NLO response. | Moderate |

Note: The magnitude is a qualitative prediction based on the molecular structure. Quantitative values require specific quantum chemical calculations.

Solid-State and Crystal Packing Analysis: Hirshfeld Surfaces and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a given molecule dominates, it provides a visual representation of how molecules interact with their neighbors.

The Hirshfeld surface is mapped with properties like , which highlights regions of close intermolecular contact. Red spots on the surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, summarizing all intermolecular contacts in the crystal. It plots the distance from the surface to the nearest nucleus inside the surface () against the distance to the nearest nucleus outside (). The percentage contribution of different types of contacts can be calculated, providing a quantitative understanding of the crystal packing.

For a hypothetical crystal of this compound, the dominant interactions would likely be:

H···H contacts: Due to the abundance of hydrogen atoms.

O···H/H···O contacts: Involving the nitro and oxazole oxygen atoms.

C···H/H···C contacts: Representing van der Waals interactions.

N···H/H···N contacts: Involving the oxazole nitrogen.

π···π stacking: Between the planar benzoxazole rings of adjacent molecules.

Table 4: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Expected Contribution (%) | Description of Interaction |

| H···H | ~40 - 50% | General van der Waals forces. |

| O···H | ~20 - 30% | Weak C-H···O hydrogen bonds. |

| C···H | ~10 - 20% | van der Waals interactions. |

| N···H | ~5 - 10% | Weak C-H···N interactions. |

| C···C | ~3 - 7% | π-π stacking interactions. |

Note: These percentages are estimates based on analyses of similar nitro-substituted heterocyclic compounds.

Tautomerism and Isomerism Studies of Substituted Benzooxazole Systems

Computational and theoretical chemistry provides a powerful lens for investigating the structural nuances of heterocyclic compounds, including substituted benzoxazoles. Among the key aspects amenable to such studies are tautomerism and isomerism, phenomena that can significantly influence a molecule's chemical reactivity, physical properties, and biological activity. While specific computational studies on this compound are not extensively available in the literature, the principles of these investigations can be understood by examining theoretical work on related substituted benzoxazole and other heterocyclic systems.

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. In the context of substituted benzoxazoles, potential tautomerism can arise depending on the nature and position of the substituents. For instance, the introduction of hydroxyl, amino, or other groups with labile protons can lead to different tautomeric forms. Density Functional Theory (DFT) is a widely used computational method to predict the relative stabilities of these tautomers. These calculations can determine the optimized geometries and electronic energies of the different forms, thereby predicting the predominant tautomer under specific conditions.

Isomerism in substituted benzoxazoles refers to compounds that have the same molecular formula but different arrangements of atoms. This can include constitutional isomers, where the connectivity of atoms differs, or stereoisomers. For a molecule like this compound, constitutional isomers could involve different substitution patterns of the methyl and nitro groups on the benzoxazole core. Theoretical calculations can be employed to compare the thermodynamic stabilities of these various isomers. By calculating the total electronic energy of each optimized structure, researchers can identify the most stable isomer.

The following table illustrates the type of data that can be generated from computational studies on the relative energies of hypothetical isomers of a substituted nitro-benzoxazole. The energy values are typically calculated relative to the most stable isomer.

| Isomer | Method | Basis Set | Relative Energy (kcal/mol) |

| This compound | DFT (B3LYP) | 6-311++G(d,p) | 0.00 |

| 6-Methyl-5-nitro-benzooxazole | DFT (B3LYP) | 6-311++G(d,p) | +2.5 |

| 4-Methyl-5-nitro-benzooxazole | DFT (B3LYP) | 6-311++G(d,p) | +4.1 |

| 7-Methyl-6-nitro-benzooxazole | DFT (B3LYP) | 6-311++G(d,p) | +1.8 |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from computational studies. It is based on general principles of isomer stability and not on actual calculated values for this compound.

Such computational investigations are invaluable for understanding the fundamental chemistry of substituted benzoxazoles. They provide insights into the intrinsic stability of different molecular structures, which can guide synthetic efforts and help in the interpretation of experimental data. The electronic properties derived from these calculations, such as dipole moments and molecular electrostatic potential maps, can further elucidate the reactivity and intermolecular interactions of the different tautomers and isomers.

Reaction Chemistry and Mechanistic Exploration of 7 Methyl 5 Nitro Benzooxazole

Electrophilic Aromatic Substitution (EAS) Patterns on the Benzooxazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iq The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are profoundly influenced by the electronic nature of the substituents already present. masterorganicchemistry.commasterorganicchemistry.com

The benzooxazole ring system is inherently electron-deficient, which deactivates it towards electrophilic attack compared to benzene. This deactivation is further intensified by the presence of the 5-nitro group. The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, which pulls electron density from the ring through both inductive and resonance effects. youtube.comorganicchemistrytutor.com This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.comyoutube.com Furthermore, the nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C4 and C6 in this case). youtube.comsavemyexams.comchemguide.co.uk

Conversely, the methyl group at the 7-position is a weakly activating group. savemyexams.comchemguide.co.uk It donates electron density to the ring primarily through an inductive effect, which slightly counteracts the deactivating effects of the nitro group and the benzooxazole core. youtube.com Methyl groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. savemyexams.comchemguide.co.uk

In 7-Methyl-5-nitro-benzooxazole, these directing effects are in opposition. The nitro group at C5 directs incoming electrophiles to C4 and C6. The methyl group at C7 directs incoming electrophiles to its ortho position (C6) and its para position (C4). Therefore, both substituents reinforce the directing of an incoming electrophile to the C4 and C6 positions.

The combined directing effects of the methyl and nitro groups lead to a strong preference for electrophilic substitution at the C4 and C6 positions of the this compound ring. The reaction proceeds through a standard EAS mechanism, which involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com This is typically the rate-determining step. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) acts as the electrophile. uomustansiriyah.edu.iq Attack by the benzooxazole ring would preferentially occur at C4 or C6. The resulting carbocation is stabilized by resonance, with the positive charge delocalized over the ring system. The stability of this intermediate determines the regiochemical outcome. youtube.com Given the strong deactivation of the ring, harsh reaction conditions may be necessary to achieve substitution. libretexts.org For instance, the nitration of nitrobenzene (B124822) to produce dinitrobenzene requires higher temperatures than the nitration of benzene. chemguide.co.uk

A summary of the expected regioselectivity for EAS reactions on this scaffold is presented below.

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C4 | Para to the activating methyl group and meta to the deactivating nitro group. | Favorable site for substitution. |

| C6 | Ortho to the activating methyl group and meta to the deactivating nitro group. | Favorable site for substitution, though potentially sterically hindered by the adjacent methyl group. |

Nucleophilic Substitution Reactions and Transformations of the Nitro Group

The electron-deficient nature of the this compound ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. This section covers the reduction of the nitro group and nucleophilic aromatic substitution reactions.

The nitro group is readily reduced to an amino group, a common transformation in the synthesis of complex heterocyclic compounds. This conversion significantly alters the electronic properties of the molecule, as the resulting amino group is strongly activating and ortho-, para-directing. A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation is a widely used method, typically employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. This method is often clean and efficient. Other common reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or stannous chloride (SnCl₂).

| Reducing Agent | Typical Conditions | Product |

| H₂/Pd-C | Methanol or Ethanol (B145695), room temperature | 5-Amino-7-methyl-benzooxazole |

| Fe/HCl | Ethanol/Water, reflux | 5-Amino-7-methyl-benzooxazole |

| SnCl₂·2H₂O | Ethanol, reflux | 5-Amino-7-methyl-benzooxazole |

Nucleophilic aromatic substitution (SₙAr) is a key reaction for electron-poor aromatic systems. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.org

While this compound itself does not possess a typical leaving group like a halide, the nitro group can activate a leaving group at an ortho or para position (C4 or C6). For example, if a halogen were present at the C4 or C6 position, it would be susceptible to displacement by nucleophiles like alkoxides, amines, or thiolates. The benzoxazole (B165842) ring itself can act as an activating group, stabilizing the negative charge in the Meisenheimer complex, similar to a nitro or sulfone group. researchgate.net In some cases, under specific conditions, the nitro group itself can act as a leaving group in SₙAr reactions, though this is less common than halide displacement. researchgate.netnih.gov

Chemical Transformations and Functionalization of the Methyl Group

The 7-methyl group is a site for various chemical transformations, primarily involving the functionalization of the benzylic C-H bonds. jst.go.jpnih.gov The benzylic position is more reactive than a typical alkyl C-H bond due to the stability of the resulting benzylic radical or ionic intermediates. nih.gov

Oxidation of the methyl group to a formyl or carboxylic acid group is a common transformation. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Such a transformation would convert the electron-donating methyl group into an electron-withdrawing group, further deactivating the aromatic ring towards EAS.

Benzylic C-H oxidation has become a fundamental tool in organic synthesis for producing valuable intermediates. mdpi.com Recent advances have focused on catalytic methods using transition metals or photochemical approaches to achieve these transformations under milder conditions. mdpi.comd-nb.info For instance, manganese or palladium catalysts have been used for the selective oxidation or functionalization of benzylic positions on various heterocyclic compounds. jst.go.jpd-nb.info

Another potential reaction is free-radical halogenation at the benzylic position, typically using N-bromosuccinimide (NBS) with a radical initiator. This would yield 7-(bromomethyl)-5-nitro-benzooxazole, a versatile intermediate for further nucleophilic substitution reactions at the benzylic carbon.

| Reaction Type | Reagents | Product |

| Oxidation | KMnO₄, heat | 5-Nitro-benzooxazole-7-carboxylic acid |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), AIBN | 7-(Bromomethyl)-5-nitro-benzooxazole |

| Palladium-Catalyzed C-H Functionalization | Pd catalyst, oxidant, coupling partner | Various functionalized derivatives |

Ring-Opening and Cycloreversion Reactions of the Benzooxazole Core

The benzoxazole scaffold, while aromatic, is susceptible to several chemical transformations that involve the cleavage of the oxazole (B20620) ring. These reactions are critical for both the degradation and the synthetic functionalization of benzoxazole derivatives. The reactivity of the this compound core is dictated by the inherent properties of the benzoxazole ring system, modulated by the electronic effects of the methyl and nitro substituents.

Ring-Opening Reactions:

The most common ring-opening reaction for benzoxazoles is hydrolysis under acidic conditions. google.com This process is initiated by the protonation of the nitrogen atom or the C=N double bond within the oxazole ring, which facilitates a nucleophilic attack by water. google.com The reaction proceeds through an intermediate N-(2-hydroxyphenyl)amide, which is subsequently hydrolyzed to a 2-aminophenol (B121084) derivative and a carboxylic acid. google.com In the case of this compound, acidic hydrolysis would be expected to yield 2-amino-3-methyl-5-nitrophenol. The electron-withdrawing nitro group at the 5-position is anticipated to influence the electron density of the benzene ring and the fused oxazole system, potentially affecting the rate of hydrolysis.

By analogy with the closely related benzothiazole (B30560) heterocycles, oxidative ring-opening presents another potential pathway. For instance, benzothiazoles can undergo oxidative cleavage with reagents like magnesium monoperoxyphthalate (MMPP) to yield sulfonate esters. researchgate.net A similar oxidative process for this compound could lead to the formation of novel functionalized aminophenol derivatives, although specific studies on this substrate are not prevalent.

Cycloreversion Reactions:

Thermal decomposition studies on the parent benzoxazole molecule provide insight into potential cycloreversion pathways. acs.org When subjected to high temperatures in shock tube experiments, benzoxazole was found to decompose primarily into o-hydroxybenzonitrile and, to a lesser extent, cyclopentadienecarbonitrile (B14170011) and carbon monoxide. acs.org This suggests that a plausible thermal reaction for this compound could involve isomerization to an N-aryl nitrilium ylide followed by rearrangement or fragmentation. The presence of the methyl and nitro groups would undoubtedly alter the decomposition temperature and the distribution of products compared to the unsubstituted parent compound.

| Reaction Type | Typical Conditions | Expected Products from this compound | Reference |

| Acidic Hydrolysis | Dilute or concentrated acid (e.g., HCl, H₂SO₄), heat | 2-amino-3-methyl-5-nitrophenol and a corresponding carboxylic acid/formic acid. | google.com |

| Oxidative Ring-Opening | Oxidizing agents (e.g., MMPP) | Functionalized aminophenol esters (by analogy) | researchgate.net |

| Thermal Cycloreversion | High temperature (shock tube) | Substituted hydroxybenzonitrile and fragmentation products (by analogy) | acs.org |

Detailed Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. While specific mechanistic studies on this exact molecule are limited, general principles from benzoxazole and nitroarene chemistry provide a solid foundation for exploration.

The identification of reaction intermediates is fundamental to confirming a proposed mechanism. For the key reactions of the benzoxazole core, several types of intermediates can be postulated.

Amide Intermediates in Hydrolysis: As noted, the acid-catalyzed ring-opening of benzoxazoles proceeds through a stable amidophenol intermediate. google.com The reaction is believed to commence with proton addition to the C=N bond, which activates the C2 carbon for nucleophilic attack by water, leading to a tetrahedral intermediate that subsequently ring-opens to the more stable amide.

Meisenheimer Complexes in SNAr: The powerful electron-withdrawing nitro group makes the benzene ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org This complex is a delocalized anion formed by the attack of a nucleophile on the aromatic ring, and its stability is a key factor in the feasibility of the substitution reaction. rsc.org

Aryne Intermediates: While less common for this specific substitution pattern, reactions involving the generation of aryne intermediates from substituted aryl halides are a known pathway for the formation of fused heterocycles. acs.org Though typically associated with ring-closure reactions, the potential for the benzene portion of the molecule to undergo reactions via aryne intermediates under specific conditions (e.g., treatment with a strong base) cannot be entirely ruled out.

Radical Intermediates: In thermal or photochemical reactions, radical intermediates may be involved. For instance, the thermal decomposition of benzoxazole could involve homolytic bond cleavage, although quantum chemical calculations have favored concerted pathways or those involving ionic intermediates. acs.org

| Reaction | Proposed Intermediate | Key Structural Features | Reference |

| Acidic Hydrolysis | Amidophenol | N-acyl-2-aminophenol structure | google.com |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Delocalized anionic cyclohexadienyl system | rsc.org |

| Thermal Decomposition | Phenylnitrene (from 2,1-benzisoxazole) | Electron-deficient nitrogen species (by analogy) | acs.org |

Transition state analysis, often performed using computational quantum chemistry, provides quantitative data on the energy barriers and geometries of transient structures along a reaction coordinate.

For the unimolecular thermal decomposition of the parent benzoxazole, quantum chemical calculations have been performed to map out the potential energy surface. acs.org The calculations revealed that the pathway to o-hydroxybenzonitrile involves a high-energy transition state. A key pathway involves the breaking of the C(2)−O(3) bond coupled with a 1,5-hydrogen atom migration from C(2) to O(3). acs.org

The transition state for this process, labeled TS1 , shows an elongated C(2)-H(1) bond and a shortened O(3)---H(1) distance, indicating the hydrogen transfer is in progress. acs.org This leads to an unstable intermediate which then rearranges to the final product. The calculated energy barriers for these processes are significant, consistent with the observed thermal stability of benzoxazole. acs.org

While this analysis is for the unsubstituted benzoxazole, it provides a crucial model for understanding the reactivity of this compound. The presence of the electron-donating methyl group and the strongly electron-withdrawing nitro group would be expected to significantly perturb the electronic structure and, consequently, the energy of the ground state, intermediates, and transition states. The nitro group, in particular, would likely influence the stability of any charged or radical character in the transition state, thereby altering the activation energy for decomposition. However, without specific computational studies on the substituted compound, these effects remain qualitative.

Calculated Energy Profile for Parent Benzoxazole Decomposition

| Species | Description | Relative Enthalpy (kJ/mol) at 0 K | Reference |

| Benzoxazole | Reactant | 0 | acs.org |

| TS1 | Transition State for H-migration | 465.3 | acs.org |

| Intermediate 1 | 2-isocyanophenol | 303.8 | acs.org |

| TS2 | Transition State for isomerization | 341.4 | acs.org |

| o-hydroxybenzonitrile | Product | -35.6 | acs.org |

| (Data from a computational study on the parent benzoxazole molecule) acs.org |

Advanced Applications and Research Horizons for 7 Methyl 5 Nitro Benzooxazole

Design Principles for Compounds with Tunable Electronic and Optical Properties

The capacity to precisely adjust the electronic and optical properties of a molecule is fundamental to contemporary materials science. sdu.edu.cn This control enables the creation of materials with tailored characteristics for a multitude of applications, including advanced electronics and sophisticated optical devices. The design of such molecules frequently depends on the deliberate placement of electron-donating and electron-accepting functional groups within a molecular structure.

Development of Push-Pull Chromophores

A primary strategy for designing molecules with tunable properties involves creating "push-pull" systems. sciforum.netnih.gov These chromophores are characterized by an electron-donating group (the "push") and an electron-accepting group (the "pull") linked by a π-conjugated system. sciforum.netnih.gov This configuration facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, a phenomenon that underpins many desirable optical and electronic properties. sciforum.net

In the structure of 7-methyl-5-nitro-benzooxazole, the nitro group (-NO2) at the 5-position serves as a strong electron-withdrawing group (the "pull"). nih.govlookchem.com The benzoxazole (B165842) ring system, complemented by the mildly electron-donating methyl group (-CH3) at the 7-position, establishes the molecule's inherent push-pull nature. This makes it a valuable precursor for developing larger, more complex chromophores with enhanced and finely tunable properties.

Potential in Non-linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials, which display a nonlinear response to an applied optical field, are critical for applications in photonics and optoelectronics, such as frequency conversion and optical switching. rsc.orgrsc.org The development of high-performance NLO materials is a significant area of current research. frontiersin.org

The push-pull architecture is a key indicator of potential NLO activity. lew.ro The intramolecular charge transfer in these systems can cause large changes in the molecular dipole moment upon excitation, which is essential for significant second-order NLO effects. mdpi.com Computational studies on nitro-substituted benzoxazoles have shown they are suitable for NLO applications. Research indicates that organic molecules with strong electron-donating and withdrawing groups on opposite ends can exhibit a strong NLO response due to the transfer of electrons from donor to acceptor groups. mdpi.com For instance, theoretical calculations on related 2-phenylbenzoxazole (B188899) chromophores have been used to optimize NLO activity. unina.it It has been noted that 6-nitro-substituted compounds are predicted to be more NLO-active than their 5-nitro counterparts. unina.it This body of research suggests that this compound is a promising candidate for inclusion in the design of new NLO materials.

Structural Contributions to Agrochemical Scaffold Design

The benzoxazole ring is recognized as a "privileged scaffold" in chemical research, appearing in pharmaceuticals, agrochemicals, and materials science. mdpi.comontosight.ainih.govcore.ac.uk This structural motif is known for its broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties, making it a valuable starting point for discovering new agrochemicals. mdpi.comresearchgate.net

Elucidation of Structure-Property Relationships for Agrochemical Lead Structures

The specific substituents on the benzoxazole ring are crucial for determining the biological activity of the resulting molecule. mdpi.com In this compound, the strongly electron-withdrawing nitro group and the methyl group influence its physicochemical properties and, consequently, its biological interactions. mdpi.com The nitro group can affect interactions with biological targets, while the methyl group impacts lipophilicity and steric fit within a target's binding site.

By creating and testing a series of related compounds with different substitution patterns, researchers can establish detailed structure-activity relationships (SAR). mdpi.comresearchgate.net This process helps identify the key structural elements needed for a specific agrochemical effect. For example, studies on various benzoxazole derivatives have shown that substituents at the 2- and 5-positions are critical for antimicrobial potency. mdpi.com This systematic approach allows for the rational design of more effective and selective agrochemical agents. researchgate.net

Utility as Key Synthetic Intermediates in Complex Molecule Construction

Beyond its direct applications, this compound is a valuable synthetic intermediate for building more complex molecules. researchgate.net Its functional groups, particularly the nitro group, provide reactive sites for further chemical modifications.

The synthesis of substituted benzoxazoles is an area of extensive research, with numerous methods developed for their preparation. nih.govijpbs.com For instance, a common pathway involves the condensation of o-aminophenols with various reagents like carboxylic acids or aldehydes. nih.govijpbs.com The nitro group on the benzoxazole ring can be readily reduced to an amino group, which then serves as a versatile handle for a wide array of coupling reactions to construct larger and more intricate molecular architectures. nih.gov This chemical tractability makes this compound a useful starting material for synthesizing a diverse range of compounds for fields such as pharmaceuticals and materials science. d-nb.infomdpi.com

Interactive Data Table: Properties of Benzoxazole Derivatives

| Compound Name | Key Structural Features | Potential Application Area |

|---|---|---|

| This compound | 7-methyl, 5-nitro substitution | NLO Materials, Agrochemicals |

| 2-Arylbenzoxazoles | Aryl group at position 2 | Anticancer agents |

| 6-Nitrobenzimidazole | 6-nitro substitution on benzimidazole (B57391) core | NLO Materials |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Arylbenzoxazoles |

| 6-Nitrobenzimidazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.